molecular formula C21H28BrClN2S B12490091 N-[(2E)-4-(4-chlorophenyl)-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide

N-[(2E)-4-(4-chlorophenyl)-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide

Cat. No.: B12490091
M. Wt: 455.9 g/mol
InChI Key: PVBWKGLCFYZYCJ-UHFFFAOYSA-N
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Description

N-[(2E)-4-(4-chlorophenyl)-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide is a complex organic compound characterized by its unique thiazole ring structure and the presence of a chlorophenyl group

Properties

Molecular Formula

C21H28BrClN2S

Molecular Weight

455.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-N,3-dicyclohexyl-1,3-thiazol-2-imine;hydrobromide

InChI

InChI=1S/C21H27ClN2S.BrH/c22-17-13-11-16(12-14-17)20-15-25-21(23-18-7-3-1-4-8-18)24(20)19-9-5-2-6-10-19;/h11-15,18-19H,1-10H2;1H

InChI Key

PVBWKGLCFYZYCJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)C4CCCCC4.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4-(4-chlorophenyl)-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a chlorophenyl-substituted thiourea and a cyclohexyl ketone under acidic conditions.

    Ylidene Formation: The ylidene group is introduced by reacting the thiazole intermediate with an appropriate aldehyde or ketone in the presence of a base.

    Hydrobromide Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4-(4-chlorophenyl)-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thiazole ring to a more saturated structure.

    Substitution: Halogenation or alkylation reactions can introduce new functional groups onto the thiazole ring or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide), solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated thiazole derivatives.

    Substitution: Halogenated or alkylated thiazole derivatives.

Scientific Research Applications

N-[(2E)-4-(4-chlorophenyl)-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2E)-4-(4-chlorophenyl)-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring and chlorophenyl group enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2E)-4-(4-bromophenyl)-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide
  • N-[(2E)-4-(4-fluorophenyl)-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide
  • N-[(2E)-4-(4-methylphenyl)-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide

Uniqueness

N-[(2E)-4-(4-chlorophenyl)-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

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